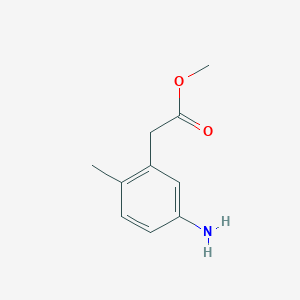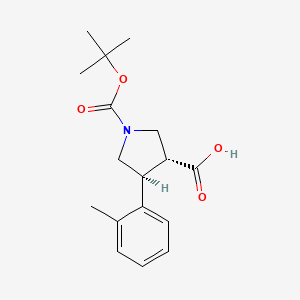
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid, also known as TBPC, is an important organic compound that has been used in various scientific research applications. TBPC is a chiral compound, meaning it has two non-superimposable mirror image forms, and is a derivative of pyrrolidine. TBPC has been used in a variety of scientific research applications, such as synthesis, drug delivery, and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Active Drugs Synthesis
Heterocycles containing functional groups like pyrrolidine have been identified as potential lead molecules for the synthesis of compounds with CNS activity. The presence of nitrogen, sulfur, and oxygen in these heterocycles forms the basis for a large class of organic compounds with effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids derived from plants, including those with structures similar to pyrrolidine-3-carboxylic acid derivatives, are known for their biological activities. Their structure-related properties have been studied for antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, through their action on microbes such as Escherichia coli and Saccharomyces cerevisiae, have been studied for their potential as biorenewable chemicals. The inhibitory effects of carboxylic acids on these microbes at concentrations below desired yield and titer highlight the need for metabolic engineering strategies to increase microbial tolerance and industrial performance (Jarboe et al., 2013).
Biotechnological Production from Lactic Acid
Lactic acid, an important hydroxycarboxylic acid produced by the fermentation of biomass, serves as a feedstock for the synthesis of biodegradable polymers and other chemicals. Biotechnological routes for the production of potentially valuable chemicals from lactic acid, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, have been reviewed, indicating the versatility of carboxylic acid derivatives in green chemistry (Gao et al., 2011).
Eigenschaften
IUPAC Name |
(3R,4S)-4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-7-5-6-8-12(11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFKCUIVZCVND-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676608 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
957476-23-2 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)
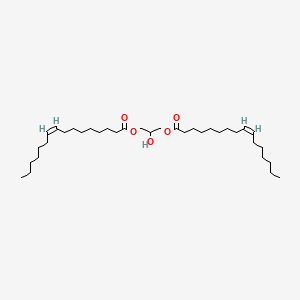
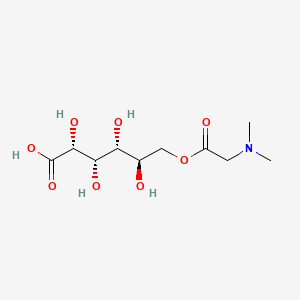
![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)
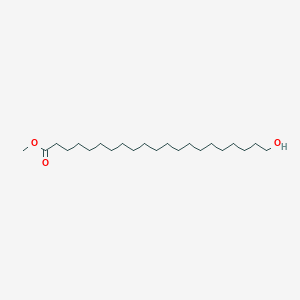
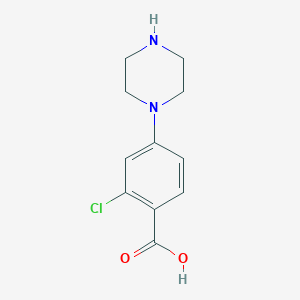


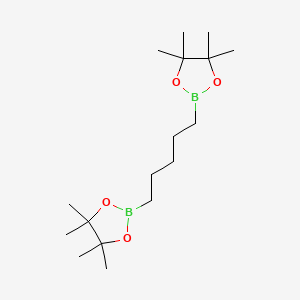
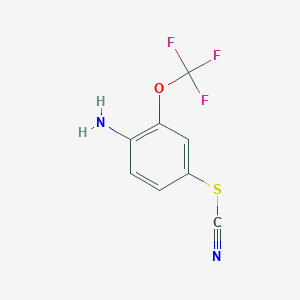
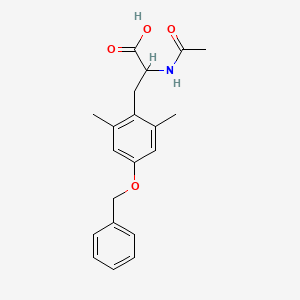
![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)
